molecular formula C4H7F3O2 B1424264 3-(Trifluoromethoxy)propan-1-OL CAS No. 949009-61-4

3-(Trifluoromethoxy)propan-1-OL

Cat. No.: B1424264
CAS No.: 949009-61-4
M. Wt: 144.09 g/mol
InChI Key: DKJIZESVWJPTPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Trifluoromethoxy)propan-1-OL is an organic compound with the molecular formula C4H7F3O2. It is characterized by the presence of a trifluoromethoxy group (-OCF3) attached to a propanol backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoromethoxy)propan-1-OL typically involves the introduction of the trifluoromethoxy group into a suitable precursor. One common method is the reaction of 3-chloropropanol with trifluoromethoxide salts under basic conditions. The reaction proceeds as follows:

3-chloropropanol+CF3OThis compound+Cl\text{3-chloropropanol} + \text{CF}_3\text{O}^- \rightarrow \text{this compound} + \text{Cl}^- 3-chloropropanol+CF3​O−→this compound+Cl−

The reaction is usually carried out in an aprotic solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethoxy)propan-1-OL can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Trifluoromethoxy)propan-1-OL has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Trifluoromethoxy)propan-1-OL depends on its specific application. In biological systems, the trifluoromethoxy group can enhance the lipophilicity and metabolic stability of the compound, potentially improving its bioavailability and efficacy. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s interaction with molecular targets such as enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

    3-(Trifluoromethyl)propan-1-OL: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.

    3-(Trifluoromethoxy)butan-1-OL: Similar structure but with an additional carbon in the backbone.

    2-(Trifluoromethoxy)ethanol: Similar structure but with a shorter carbon chain

Uniqueness

3-(Trifluoromethoxy)propan-1-OL is unique due to the presence of the trifluoromethoxy group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound in the design of new materials and pharmaceuticals .

Properties

IUPAC Name

3-(trifluoromethoxy)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7F3O2/c5-4(6,7)9-3-1-2-8/h8H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKJIZESVWJPTPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)COC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00700659
Record name 3-(Trifluoromethoxy)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00700659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

949009-61-4
Record name 3-(Trifluoromethoxy)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00700659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-(Trifluoromethoxy)propan-1-OL
Reactant of Route 2
Reactant of Route 2
3-(Trifluoromethoxy)propan-1-OL
Reactant of Route 3
Reactant of Route 3
3-(Trifluoromethoxy)propan-1-OL
Reactant of Route 4
Reactant of Route 4
3-(Trifluoromethoxy)propan-1-OL
Reactant of Route 5
Reactant of Route 5
3-(Trifluoromethoxy)propan-1-OL
Reactant of Route 6
Reactant of Route 6
3-(Trifluoromethoxy)propan-1-OL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.